N-(1-Fluoropropan-2-yl)thietan-3-amine
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Overview
Description
N-(1-Fluoropropan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C6H12FNS and a molecular weight of 149.23 g/mol . It is primarily used for research purposes and is not intended for medical or clinical applications . The compound features a thietane ring, which is a four-membered ring containing sulfur, and a fluorinated propylamine group.
Preparation Methods
The synthesis of N-(1-Fluoropropan-2-yl)thietan-3-amine involves several steps. One common synthetic route includes the reaction of a thietane derivative with a fluorinated propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
N-(1-Fluoropropan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-Fluoropropan-2-yl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Fluoropropan-2-yl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated propylamine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . The thietane ring may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
N-(1-Fluoropropan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:
N-(1-Fluoropropan-2-yl)-3-thietanamine: This compound has a similar structure but may differ in its reactivity and applications.
Thietane derivatives: Other thietane-based compounds may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorinated propylamine group and a thietane ring, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C6H12FNS |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N-(1-fluoropropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C6H12FNS/c1-5(2-7)8-6-3-9-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
OVIXMJAUDZSPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)NC1CSC1 |
Origin of Product |
United States |
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